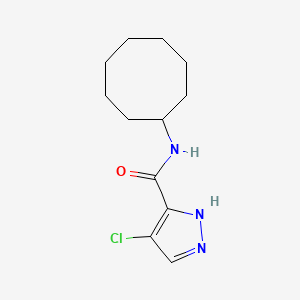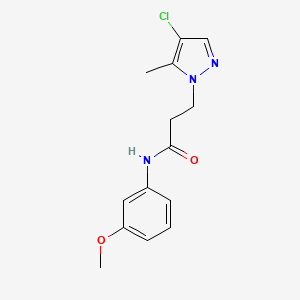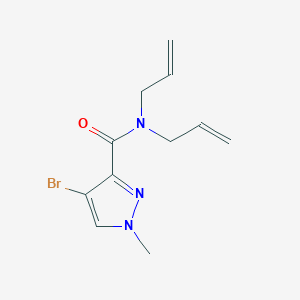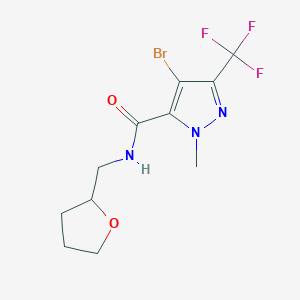![molecular formula C21H19NO5S B14929509 Methyl 3-[({4-[(2-methoxyphenoxy)methyl]phenyl}carbonyl)amino]thiophene-2-carboxylate](/img/structure/B14929509.png)
Methyl 3-[({4-[(2-methoxyphenoxy)methyl]phenyl}carbonyl)amino]thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)-2-thiophenecarboxylate is a complex organic compound with a molecular formula of C21H19NO5S and a molecular weight of 397.44426 g/mol . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and is known for its diverse applications in various fields of science and industry.
Méthodes De Préparation
The synthesis of methyl 3-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)-2-thiophenecarboxylate involves multiple steps, typically starting with the preparation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of various substrates under specific reaction conditions to form the thiophene ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Methyl 3-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule. Common reagents include halides and alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiophene ring or the benzoyl group.
Applications De Recherche Scientifique
Methyl 3-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)-2-thiophenecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Mécanisme D'action
The mechanism of action of methyl 3-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring and benzoyl group play crucial roles in its activity, potentially interacting with enzymes, receptors, or other proteins to exert its effects. Detailed studies using techniques like NMR spectroscopy and molecular docking can provide insights into these interactions .
Comparaison Avec Des Composés Similaires
Methyl 3-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)-2-thiophenecarboxylate can be compared with other thiophene-based compounds, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure. These compounds share the thiophene ring but differ in their substituents and specific applications, highlighting the versatility and uniqueness of methyl 3-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)-2-thiophenecarboxylate.
Propriétés
Formule moléculaire |
C21H19NO5S |
|---|---|
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
methyl 3-[[4-[(2-methoxyphenoxy)methyl]benzoyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C21H19NO5S/c1-25-17-5-3-4-6-18(17)27-13-14-7-9-15(10-8-14)20(23)22-16-11-12-28-19(16)21(24)26-2/h3-12H,13H2,1-2H3,(H,22,23) |
Clé InChI |
TZOZRQVUQAMFAY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)NC3=C(SC=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-chloro-4-nitrophenoxy)methyl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B14929426.png)

![1-(methylsulfonyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B14929441.png)
![N-(4-methoxyphenyl)-4-oxo-4-[2-(1-phenylbutan-2-ylidene)hydrazinyl]butanamide](/img/structure/B14929453.png)
![[7-(3-Bromophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](4-fluorophenyl)methanone](/img/structure/B14929456.png)
![N-(1,3-benzothiazol-2-yl)-4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B14929468.png)
![Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B14929473.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14929479.png)
![1-ethyl-N-phenyl-4-[(thiophen-2-ylsulfonyl)amino]-1H-pyrazole-3-carboxamide](/img/structure/B14929486.png)


![N-(1-benzyl-1H-pyrazol-4-yl)-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14929507.png)

![N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-4-[(4-fluorophenoxy)methyl]benzamide](/img/structure/B14929528.png)
